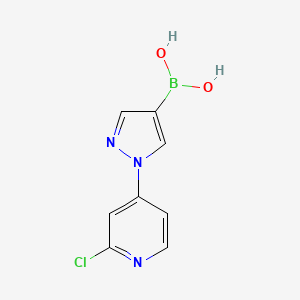![molecular formula C23H21N3O3S3 B14067257 3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 101317-85-5](/img/structure/B14067257.png)
3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium compounds typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production of benzothiazolium compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
化学反応の分析
Types of Reactions
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
科学的研究の応用
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzothiazole derivatives and dyes.
Biology: Employed in the study of enzyme activity and as a chromogenic reagent for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a component in nonlinear optics and electroluminescent devices
作用機序
The mechanism of action of benzothiazolium compounds involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, affecting various biochemical processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The exact molecular targets and pathways depend on the specific benzothiazolium derivative and its intended application .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom.
Uniqueness
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
101317-85-5 |
|---|---|
分子式 |
C23H21N3O3S3 |
分子量 |
483.6 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;3-methyl-N-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H14N3S2.C7H8O3S/c1-18-11-7-3-5-9-13(11)20-15(18)17-16-19(2)12-8-4-6-10-14(12)21-16;1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
BEWMUBHQRRKLHH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


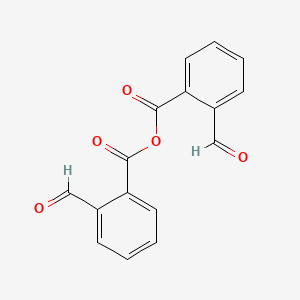
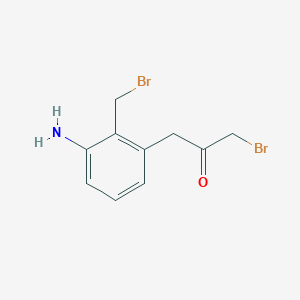

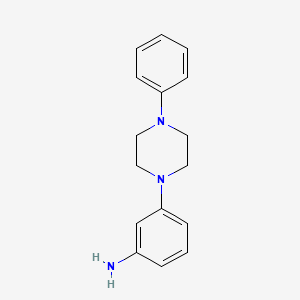
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
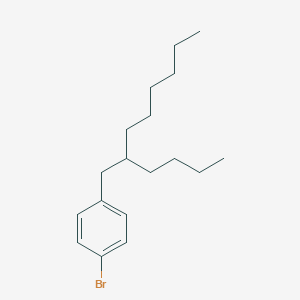

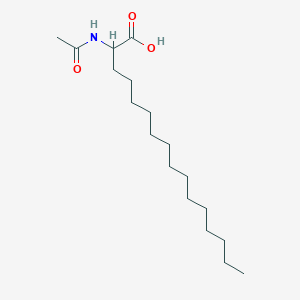
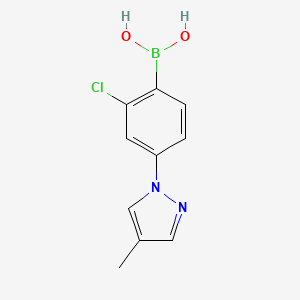
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
